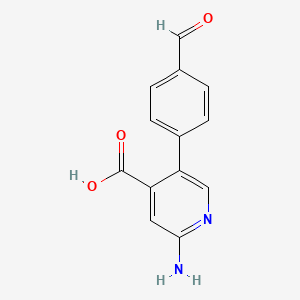
5-(3-Formylphenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% (abbreviated as 5-FPA-2-MNA) is a synthetic compound used in laboratory experiments for its biochemical and physiological effects. It is an analogue of nicotinic acid, which is a naturally occurring compound found in a wide variety of plants and animals. 5-FPA-2-MNA has been studied extensively for its potential applications in scientific research, and its mechanism of action has been elucidated.
作用機序
The mechanism of action of 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% is not fully understood, but it is believed to involve the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of anandamide, which is an endocannabinoid that plays a role in regulating pain, inflammation, and appetite. By inhibiting FAAH, 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% increases the levels of anandamide in the body, which leads to its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% are largely due to its inhibition of FAAH and subsequent increase in anandamide levels. Studies have shown that 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% can reduce inflammation, pain, and appetite, as well as increase energy expenditure and improve insulin sensitivity. Additionally, 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% has been shown to reduce the risk of cardiovascular disease by lowering levels of triglycerides, total cholesterol, and LDL cholesterol.
実験室実験の利点と制限
The main advantage of using 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments is its high purity (95%) and its ability to inhibit FAAH and increase anandamide levels in the body. Additionally, it is a relatively inexpensive compound and is easy to synthesize. The main limitation of using 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% is that it is not a naturally occurring compound, so its effects may not be the same as those of naturally occurring compounds. Additionally, its effects may vary depending on the dosage and the individual.
将来の方向性
There are a number of potential future directions for research on 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95%, including further investigation into its potential therapeutic effects on conditions such as diabetes, obesity, and hyperlipidemia. Additionally, further research could be conducted into its potential anti-inflammatory effects and its role in cell signaling. Additionally, further research could be conducted into its effects on appetite, energy expenditure, and cardiovascular health. Finally, further research could be conducted into its potential interactions with other compounds or drugs.
合成法
The synthesis of 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% is a multi-step process involving the condensation of 3-formylphenylacetic acid and 2-methoxynicotinic acid in anhydrous dimethylformamide (DMF) at 80°C. The reaction is catalyzed by p-toluenesulfonic acid (p-TSA) and the product is purified by column chromatography. The final product is a white crystalline powder with a purity of 95%.
科学的研究の応用
5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on the body, as well as to investigate the potential therapeutic effects of nicotinic acid on conditions such as diabetes, obesity, and hyperlipidemia. Additionally, 5-(3-Formylphenyl)-2-methoxynicotinic acid, 95% has been used to investigate the role of nicotinic acid in cell signaling and its potential anti-inflammatory effects.
特性
IUPAC Name |
5-(3-formylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-12(14(17)18)6-11(7-15-13)10-4-2-3-9(5-10)8-16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZMGTHNMNUVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC(=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687029 |
Source


|
| Record name | 5-(3-Formylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Formylphenyl)-2-methoxynicotinic acid | |
CAS RN |
1261972-76-2 |
Source


|
| Record name | 5-(3-Formylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














